21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride
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Overview
Description
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride is a chemical compound with the molecular formula C16H35Cl2NO5. It is known for its unique structure, which includes multiple ether linkages and a terminal amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride typically involves the reaction of a polyethylene glycol derivative with a chlorinated amine. The process generally includes the following steps:
Starting Materials: Polyethylene glycol (PEG) derivatives and chlorinated amines.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere at a controlled temperature range of 2-8°C to prevent any unwanted side reactions.
Purification: The product is purified to achieve a high purity level, typically around 97%.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored to ensure optimal yield and purity.
Purification and Packaging: The final product is purified and packaged under inert conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a linker in bioconjugation techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride involves its interaction with molecular targets through its amine and ether groups. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their function.
Membrane Interaction: It can integrate into biological membranes, affecting their properties.
Comparison with Similar Compounds
Similar Compounds
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine: The base compound without the hydrochloride salt.
Uniqueness
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride is unique due to its combination of ether linkages and a terminal amine group, which provides it with distinctive chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34ClNO5.ClH/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18;/h1-16,18H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKUCKDNLCSCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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